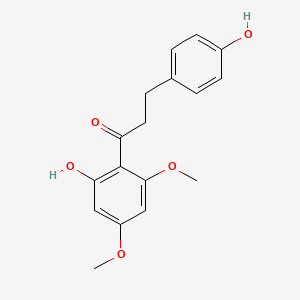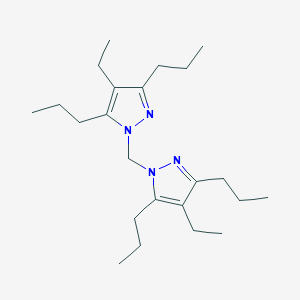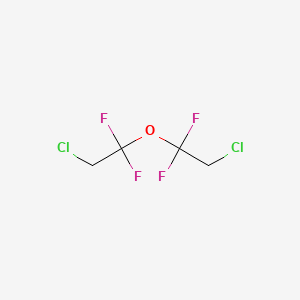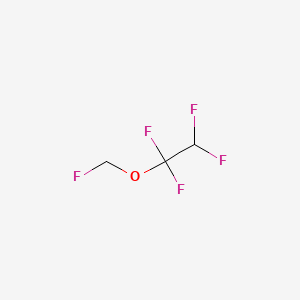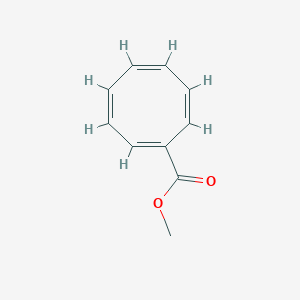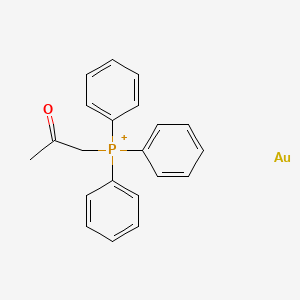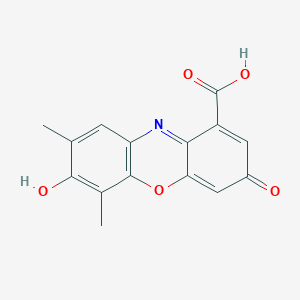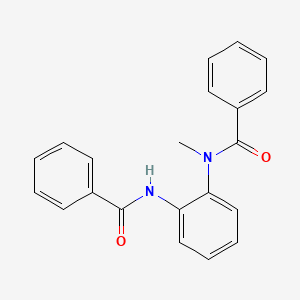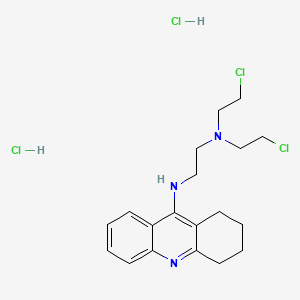
1,2,3,4-Tetrahydro-9-((2-(bis(2-chloroethyl)amino)ethyl)amino)acridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1,2,3,4-Tetrahydro-9-((2-(bis(2-chloroethyl)amino)ethyl)amino)acridine dihydrochloride typically involves multiple steps. One common method includes the reaction of acridine derivatives with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,2,3,4-Tetrahydro-9-((2-(bis(2-chloroethyl)amino)ethyl)amino)acridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-9-((2-(bis(2-chloroethyl)amino)ethyl)amino)acridine dihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-9-((2-(bis(2-chloroethyl)amino)ethyl)amino)acridine dihydrochloride involves its interaction with molecular targets such as DNA and enzymes. It acts as a cholinesterase inhibitor, which means it can inhibit the activity of cholinesterase enzymes, leading to increased levels of acetylcholine in the nervous system . This mechanism is particularly relevant in the context of neurodegenerative diseases and cancer therapy.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydro-9-((2-(bis(2-chloroethyl)amino)ethyl)amino)acridine dihydrochloride can be compared with other similar compounds, such as:
Tetrahydroaminacrine: A compound with similar structural features and biological activities.
Tetrahydronaphthalene: Although not an acridine derivative, it shares some structural similarities and is used in various chemical applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
38915-06-9 |
|---|---|
Fórmula molecular |
C19H27Cl4N3 |
Peso molecular |
439.2 g/mol |
Nombre IUPAC |
N',N'-bis(2-chloroethyl)-N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C19H25Cl2N3.2ClH/c20-9-12-24(13-10-21)14-11-22-19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19;;/h1,3,5,7H,2,4,6,8-14H2,(H,22,23);2*1H |
Clave InChI |
RKQLNHIAMFASBA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCN(CCCl)CCCl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14669300.png)
